Allyl 4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a tetrahydropyrimidine derivative featuring:
- Allyl ester at position 3.
- 4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl substituent at position 2.
- Thioxo (C=S) group at position 2.
- Methyl group at position 4.
Its molecular formula is C₂₄H₂₂ClN₂O₄S, with a molar mass of 486.96 g/mol. The structural complexity arises from the benzyloxy-methoxyphenyl moiety, which distinguishes it from simpler analogs .
Properties
IUPAC Name |
prop-2-enyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-4-11-29-22(27)20-14(2)25-23(31)26-21(20)16-7-10-18(19(12-16)28-3)30-13-15-5-8-17(24)9-6-15/h4-10,12,21H,1,11,13H2,2-3H3,(H2,25,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGGJIMNUKCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs from recent studies:
Key Observations:
The allyl ester may enhance lipophilicity compared to ethyl or methyl esters, influencing bioavailability .
Thioxo vs.
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